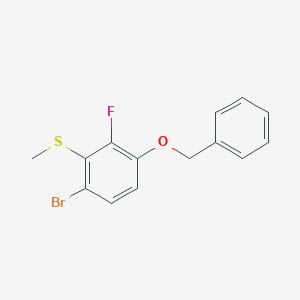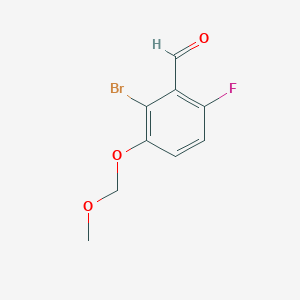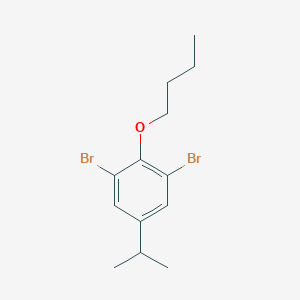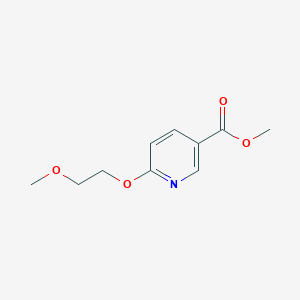
(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Scientific Research Applications
FBS has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it has the ability to react with a variety of other molecules. FBS has also been used as a catalyst for the synthesis of various compounds, including drugs and agrochemicals. In addition, FBS has been used in the development of new fluorescent probes for imaging applications. It has also been used in the development of new materials for use in nanotechnology.
Mechanism of Action
The mechanism of action of FBS is not yet fully understood. However, it is believed that FBS acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus enabling it to catalyze various reactions. Additionally, FBS can also act as a nucleophile, which means that it can donate electrons to other molecules in order to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of FBS are not yet fully understood. However, it has been shown to have a number of effects on various biological systems, including the nervous system, the cardiovascular system, and the immune system. FBS has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-microbial effects. Additionally, FBS has been shown to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain vitamins and minerals.
Advantages and Limitations for Lab Experiments
The use of FBS in lab experiments has a number of advantages. One of the main advantages is its low cost and availability, which makes it a cost-effective reagent for a variety of experiments. Additionally, FBS is a highly reactive molecule, which makes it suitable for a wide range of experiments. However, there are also some limitations to the use of FBS in lab experiments. One of the main limitations is its toxicity, as it can be dangerous if not handled properly. Additionally, FBS can be difficult to work with, as it is a volatile compound and can be difficult to store.
Future Directions
The potential future directions for research involving FBS are numerous. One potential direction is the development of new methods for synthesizing FBS, as well as new ways to use it in organic synthesis. Additionally, further research could be done to explore the biochemical and physiological effects of FBS, as well as its potential therapeutic applications. Additionally, further research could be done to explore the potential applications of FBS in nanotechnology, as well as its potential use in imaging applications. Finally, further research could be done to explore the potential applications of FBS in drug development and delivery.
Synthesis Methods
FBS is synthesized through a multi-step process. The first step involves the reaction of 3-bromo-2-fluorobenzyl bromide with a sulfonium salt in an aqueous medium. This reaction results in the formation of a sulfonium intermediate, which is then reacted with a benzyloxy group in an organic solvent to form FBS. The reaction is generally carried out at room temperature and is catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
properties
IUPAC Name |
1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWENIEJQQHAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














